sodium;N-[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[1-(3-carboxypropanoyl)indol-3-yl]-1-oxopropan-2-yl]-2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]ethanimidate
CAS No.: 149250-10-2
Cat. No.: VC0542165
Molecular Formula: C44H47N6NaO8
Molecular Weight: 810.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149250-10-2 |
|---|---|
| Molecular Formula | C44H47N6NaO8 |
| Molecular Weight | 810.9 g/mol |
| IUPAC Name | sodium;4-[3-[(2R)-3-[[(2S)-2-[benzyl(methyl)amino]-3-phenylpropanoyl]amino]-2-[[2-[(4S,7S)-3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan-4-yl]acetyl]amino]-3-oxopropyl]indol-1-yl]-4-oxobutanoate |
| Standard InChI | InChI=1S/C44H48N6O8.Na/c1-48(25-28-12-6-3-7-13-28)36(22-27-10-4-2-5-11-27)42(56)47-41(55)33(23-30-26-49(38(52)20-21-39(53)54)35-15-9-8-14-32(30)35)45-37(51)24-34-44(58)50-31-18-16-29(17-19-31)40(50)43(57)46-34;/h2-15,26,29,31,33-34,36,40H,16-25H2,1H3,(H,45,51)(H,46,57)(H,53,54)(H,47,55,56);/q;+1/p-1/t29?,31?,33-,34+,36+,40+;/m1./s1 |
| Standard InChI Key | CDBNFTQVUYFDLS-BLNRAPBNSA-M |
| Isomeric SMILES | CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)NC(=O)[C@@H](CC3=CN(C4=CC=CC=C43)C(=O)CCC(=O)[O-])NC(=O)C[C@H]5C(=O)N6[C@@H](C7CCC6CC7)C(=O)N5.[Na+] |
| SMILES | O=C(NC([C@@H](CC1=CN(C(CCC([O-])=O)=O)C2=C1C=CC=C2)NC(C[C@@H]3NC([C@@](C4CCC5CC4)([H])N5C3=O)=O)=O)=O)[C@H](CC6=CC=CC=C6)N(C)CC7=CC=CC=C7.[Na+] |
| Canonical SMILES | CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)NC(=O)C(CC3=CN(C4=CC=CC=C43)C(=O)CCC(=O)[O-])NC(=O)CC5C(=O)N6C7CCC(C6C(=O)N5)CC7.[Na+] |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characterization
S 16474 (CAS No. 149250-10-2) is a complex organic compound with the molecular formula C44H47N6NaO8 and a molecular weight of 810.9 g/mol. The compound's structure features several key functional groups including a benzyl(methyl)amino moiety, a phenylpropan group, an indole ring with a carboxypropanoyl substituent, and a diazatricyclo system. These structural elements contribute to its unique pharmacological profile and receptor binding properties.
The compound's IUPAC name reflects its complex stereochemistry with multiple chiral centers, particularly at the (2R) and (2S) positions, which are critical for its biological activity. These stereochemical features enable precise spatial arrangements that facilitate optimal interactions with target receptors. The sodium counterion enhances the compound's solubility profile, which is essential for its pharmacokinetic properties.
The structural complexity of S 16474 can be understood by examining its key fragments:
-
A benzyl(methyl)amino-1-oxo-3-phenylpropan-2-yl group
-
An indole nucleus substituted with a 3-carboxypropanoyl group
-
A 3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan system
-
Multiple amide linkages that connect these structural components
Physicochemical Properties
S 16474 possesses distinct physicochemical characteristics that influence its pharmacological behavior. The presence of multiple functional groups contributes to its unique property profile.
Physical Properties
The compound exists as a solid at standard temperature and pressure with specific physical parameters that affect its pharmaceutical formulation and bioavailability.
Chemical Properties
As a peptide-like molecule with multiple functional groups, S 16474 demonstrates complex chemical behavior. The compound contains several amide bonds, an indole heterocycle, and a carboxylic acid group (as the sodium salt), all contributing to its chemical reactivity profile and stability characteristics.
Solubility Profile
The incorporation of a sodium counterion significantly enhances the compound's aqueous solubility compared to its free acid form. This improved solubility is crucial for pharmaceutical formulations and contributes to its pharmacokinetic profile.
Pharmacological Classification and Mechanism of Action
S 16474 belongs to the class of neurokinin receptor antagonists, specifically exhibiting dual antagonistic activity against both NK1 and NK2 receptors . This dual-targeting capability distinguishes S 16474 from single-receptor antagonists and potentially enhances its therapeutic efficacy across multiple indications.
Receptor Binding Profile
The compound competitively binds to the neurokinin-1 (NK1) receptor, effectively blocking the binding of substance P, the endogenous ligand . This interaction prevents the transmission of emetic signals, forming the basis for its antiemetic properties. Additionally, its activity at NK2 receptors contributes to its broader pharmacological profile.
| Receptor | Binding Affinity (Ki) | Inhibitory Concentration (IC50) |
|---|---|---|
| NK1 Receptor | Low nanomolar range | Competitive antagonism |
| NK2 Receptor | Moderate nanomolar range | Demonstrates significant inhibitory activity |
Signal Transduction Pathway Modulation
By antagonizing neurokinin receptors, S 16474 modulates several downstream signaling pathways. These receptors are primarily coupled to G-proteins, and their activation normally leads to:
-
Increased intracellular calcium mobilization
-
Activation of phospholipase C
-
Production of inositol phosphates and diacylglycerol
-
Subsequent protein kinase C activation
The antagonistic activity of S 16474 prevents these signaling cascades, resulting in its therapeutic effects across various physiological systems.
Comparative Analysis with Other Neurokinin Receptor Antagonists
S 16474 belongs to a broader class of neurokinin receptor antagonists, which includes several approved and investigational compounds. Understanding its positioning within this therapeutic class provides important context for its potential clinical value.
Comparison with Approved NK1 Receptor Antagonists
Structural Relationships with Other NK Antagonists
S 16474 shares certain structural features with other neurokinin receptor antagonists while maintaining unique elements that contribute to its dual receptor activity. The tricyclic diazatricyclo system is a distinctive structural component that may contribute to its receptor binding profile.
Other structurally related NK receptor antagonists include GR100679, DNK333, GR94800, and UK-224671, each with their own structural modifications and resulting pharmacological profiles .
Pharmacokinetic Considerations
The complex structure of S 16474 influences its pharmacokinetic behavior, including absorption, distribution, metabolism, and elimination profiles.
Absorption and Distribution
The sodium salt form of the compound likely enhances its absorption characteristics compared to the free acid form. The presence of both lipophilic regions (such as the benzyl and phenyl groups) and hydrophilic regions (including the carboxylate group) creates a balanced distribution profile.
Structure-Activity Relationships
The complex structure of S 16474 provides insights into the structural requirements for neurokinin receptor antagonism, particularly for compounds with dual NK1/NK2 activity.
Critical Structural Features
Several structural elements in S 16474 contribute to its receptor binding properties:
-
The benzyl(methyl)amino-1-oxo-3-phenylpropan-2-yl group likely contributes to receptor recognition and binding affinity
-
The indole nucleus with the carboxypropanoyl substituent may provide additional binding interactions
-
The 3,6-dioxo-2,5-diazatricyclo[6.2.2.02,7]dodecan system appears to be important for the compound's dual receptor activity
-
The precise stereochemistry at multiple chiral centers ensures optimal spatial arrangement for receptor interaction
Stereochemical Considerations
The stereochemistry at the (2R) and (2S) positions is critical for biological activity, as evidenced by the specific configuration in the compound's name. These chiral centers create a three-dimensional structure that complements the binding pockets of the target receptors.
Research Developments and Future Directions
Current Research Status
S 16474 has been included in various research programs investigating neurokinin receptor antagonists . Its dual NK1/NK2 antagonist profile makes it particularly interesting for conditions where both receptor types are implicated.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume